molecular formula C15H18N2 B8804247 4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline

4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline

Cat. No. B8804247
M. Wt: 226.32 g/mol
InChI Key: AMVUDUKMQSYBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline

InChI

InChI=1S/C15H18N2/c1-12-3-7-15(8-4-12)16-10-9-14-6-5-13(2)17-11-14/h3-8,11,16H,9-10H2,1-2H3

InChI Key

AMVUDUKMQSYBIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCC2=CN=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(6-Methyl-pyridin-3-yl)-N-p-tolyl-acetamide (0.960 g, 4 mmol) was dissolved in dry THF (20 cm3), and cooled to 0° C. LiAlH4 (5.0 eq., 20 mmol, 10 ml of a 2.0 M solution in THF) was added dropwise at first, until no more gas evolution was observed (˜0.5 ml), and then the remaining LiAlH4 solution was added in one portion. The resulting solution was heated to reflux for 16 hours with stirring. Wet diethyl ether was then added until no further gas evolution was observed, the resulting medium filtered, and the residue washed with ether (˜50 cm3). The filtrate was dried (MgSO4), and the solvent removed to yield a crude yellow oil. The oil was purified by flash chromatography, eluting with 1:1 petrol (40-60)/EtOAc. The product was collected as the fraction with Rf=0.294. The product was obtained as a pale yellow oil (254 mg, 28%).
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0.96 g
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Yield
28%

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